3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate acylating agent to form the ethoxyphenoxy intermediate.
Acetylation: The ethoxyphenoxy intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: A similar compound with chlorinated phenoxy and benzoic acid moieties.
Para-aminobenzoic acid derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-22-14-6-8-15(9-7-14)23-11-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMYBYUPBSUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352689 | |
Record name | ST50198510 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649773-76-2 | |
Record name | 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649773-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50198510 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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